molecular formula C19H17NO5S B2485766 2-[4-(N-methylnaphthalene-2-sulfonamido)phenoxy]acetic acid CAS No. 565192-23-6

2-[4-(N-methylnaphthalene-2-sulfonamido)phenoxy]acetic acid

Cat. No.: B2485766
CAS No.: 565192-23-6
M. Wt: 371.41
InChI Key: GXYIUCDWAOCEOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(N-methylnaphthalene-2-sulfonamido)phenoxy]acetic acid is a chemical compound with the molecular formula C19H17NO5S and a molecular weight of 371.41 g/mol. This compound is known for its unique properties and is used in various scientific experiments.

Scientific Research Applications

2-[4-(N-methylnaphthalene-2-sulfonamido)phenoxy]acetic acid is used in various scientific research applications due to its unique properties. Some of its applications include:

    Chemistry: It is used as a reference standard in pharmaceutical testing and other chemical research.

    Biology: The compound may be used in biological studies, although specific applications are not detailed.

    Industry: The compound is primarily used for research and development purposes in the chemical industry.

Safety and Hazards

The compound is labeled with the GHS05 pictogram, indicating that it can cause serious eye damage . The safety precautions include wearing protective gloves and eye protection, and in case of contact with eyes, rinsing cautiously with water for several minutes .

Future Directions

While specific future directions for “2-[4-(N-methylnaphthalene-2-sulfonamido)phenoxy]acetic acid” are not available, the literature suggests that there is ongoing research into the synthesis and pharmacological activities of phenoxy derivatives . This could potentially lead to the development of new compounds with improved properties.

Chemical Reactions Analysis

2-[4-(N-methylnaphthalene-2-sulfonamido)phenoxy]acetic acid can undergo various chemical reactions, including:

    Reduction: Reduction reactions can also be performed, but detailed conditions are not available.

    Substitution: The compound can undergo substitution reactions, particularly involving the sulfonamido and phenoxy groups.

Common reagents and conditions for these reactions are not specified in the available literature. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-[4-(N-methylnaphthalene-2-sulfonamido)phenoxy]acetic acid is not well-documented. The molecular targets and pathways involved in its effects are not specified in the available literature. Further research is needed to elucidate its mechanism of action.

Comparison with Similar Compounds

2-[4-(N-methylnaphthalene-2-sulfonamido)phenoxy]acetic acid can be compared with other similar compounds, such as:

    2-[4-(N-methylnaphthalene-2-sulfonamido)phenoxy]propionic acid: This compound has a similar structure but with a propionic acid group instead of an acetic acid group.

    2-[4-(N-methylnaphthalene-2-sulfonamido)phenoxy]butyric acid: This compound has a butyric acid group instead of an acetic acid group.

The uniqueness of this compound lies in its specific structure and the presence of the acetic acid group, which may confer different properties and reactivity compared to its analogs.

Properties

IUPAC Name

2-[4-[methyl(naphthalen-2-ylsulfonyl)amino]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO5S/c1-20(16-7-9-17(10-8-16)25-13-19(21)22)26(23,24)18-11-6-14-4-2-3-5-15(14)12-18/h2-12H,13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXYIUCDWAOCEOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)OCC(=O)O)S(=O)(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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